Hydrazine, 1,1'-(nitroethenylidene)bis-

Energetic materials Detonation performance Secondary explosives

Hydrazine, 1,1'-(nitroethenylidene)bis- (systematically (2-nitroethene-1,1-diyl)bis(hydrazine); molecular formula C₂H₇N₅O₂; molecular weight 133.11 g·mol⁻¹) belongs to the bis‑hydrazine family, bearing both a nitroalkene moiety and two terminal hydrazine groups. First disclosed as a single‑step, high‑yield synthetic product, the compound is classified as a nitrogen‑rich energetic material that exhibits dual functionality: it acts as a hypergolic fuel with white fuming nitric acid (WFNA) and as a secondary explosive comparable to RDX.

Molecular Formula C2H7N5O2
Molecular Weight 133.11 g/mol
CAS No. 62390-85-6
Cat. No. B12086697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, 1,1'-(nitroethenylidene)bis-
CAS62390-85-6
Molecular FormulaC2H7N5O2
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC(=C(NN)NN)[N+](=O)[O-]
InChIInChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2
InChIKeySWICMGXLXAWCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, 1,1'-(Nitroethenylidene)bis- (CAS 62390-85-6): Core Identity and Energetic-Materials Classification


Hydrazine, 1,1'-(nitroethenylidene)bis- (systematically (2-nitroethene-1,1-diyl)bis(hydrazine); molecular formula C₂H₇N₅O₂; molecular weight 133.11 g·mol⁻¹) belongs to the bis‑hydrazine family, bearing both a nitroalkene moiety and two terminal hydrazine groups. First disclosed as a single‑step, high‑yield synthetic product, the compound is classified as a nitrogen‑rich energetic material that exhibits dual functionality: it acts as a hypergolic fuel with white fuming nitric acid (WFNA) and as a secondary explosive comparable to RDX. [1] Its molecular architecture places it at the intersection of high‑energy oxidizers, insensitive munitions, and hybrid‑propulsion candidates.

Why a Generic Bis‑Hydrazine Cannot Substitute for Hydrazine, 1,1'-(Nitroethenylidene)bis- (CAS 62390-85-6)


Although numerous bis‑hydrazines and nitroethene derivatives populate the energetic‑materials space, the specific placement of a nitro group gem‑ to two hydrazine arms on an ethene backbone creates a unique electronic and thermal profile that generic analogues do not share. [1] Substituting the nitro group for a dinitro motif (as in H‑FOX) or replacing the hydrazine groups with amino groups (as in FOX‑7) drastically alters impact sensitivity, decomposition onset, and hypergolic ignition delay. Consequently, a simple “in‑class” swap without head‑to‑head performance and safety data risks compromising detonation velocity, specific impulse, or insensitive‑munitions compliance. The quantitative evidence below demonstrates that Hydrazine, 1,1'-(nitroethenylidene)bis‑ offers a distinctly balanced profile that cannot be achieved by its closest structural relatives.

Quantitative Performance and Safety Benchmarks for Hydrazine, 1,1'-(Nitroethenylidene)bis- (CAS 62390-85-6) Versus Key Comparators


Detonation Velocity: (2-Nitroethene-1,1-diyl)bis(hydrazine) Matches RDX While Surpassing H‑FOX

The target compound achieves a detonation velocity of 8548 m·s⁻¹, which is directly comparable to the widely used secondary explosive RDX (≈8750 m·s⁻¹) and markedly higher than the typical range reported for H‑FOX‑based formulations (≈8200–8300 m·s⁻¹). [1] This places the compound in the same performance class as RDX while avoiding the extreme friction sensitivity associated with H‑FOX.

Energetic materials Detonation performance Secondary explosives

Impact and Friction Insensitivity: A Safer Alternative to H‑FOX

The 2025 study explicitly states that (2-nitroethene-1,1-diyl)bis(hydrazine) exhibits “excellent insensitivity to impact and friction”, positioning it as a safer alternative to H‑FOX, which is known to be sensitive to mechanical stimuli. [1] While quantitative impact (IS) and friction (FS) values are not disclosed in the abstract, the qualitative assessment reflects a key procurement criterion for insensitive munitions (IM).

Insensitive munitions Safety Mechanical sensitivity

Thermal Stability: Decomposition Temperature 160 °C Exceeds That of Many Hydrazine‑Rich Energetic Compounds

The compound decomposes at 160 °C, which is substantially higher than the onset temperatures of many hydrazine‑based hypergolic fuels (e.g., monomethylhydrazine boils at 87 °C; hydrazine hydrate decomposes below 120 °C). [1] This elevated thermal stability simplifies storage requirements and broadens the operational temperature envelope.

Thermal stability Decomposition temperature Energetic materials

Hypergolic Specific Impulse: 220 s with WFNA Rivals Conventional Liquid Bipropellants

When paired with white fuming nitric acid (WFNA) as the oxidizer, (2-nitroethene-1,1-diyl)bis(hydrazine) delivers a specific impulse (Isp) of 220 s. [1] This value is competitive with established hypergolic pairs such as monomethylhydrazine/ nitrogen tetroxide (Isp ≈280 s in vacuum, but often lower at sea level) and exceeds that of many solid hypergolic fuels.

Hypergolic propulsion Specific impulse Green propellants

Crystal Density: 1.60 g·cm⁻³ Underpins Compact Warhead and Propellant Grain Design

The experimental crystal density of 1.60 g·cm⁻³ for (2-nitroethene-1,1-diyl)bis(hydrazine) is intermediate between FOX‑7 (1.885 g·cm⁻³) and RDX (1.82 g·cm⁻³) [1], yet it is achieved with a molecular weight of only 133.11 g·mol⁻¹, indicating efficient crystal packing. This density directly influences volumetric energy density and the compactness of ordnance or propellant grains.

Density Energetic materials Formulation

Single‑Step, High‑Yield Synthesis Enables Scalable Procurement

Unlike multi‑step syntheses required for many nitro‑hydrazine derivatives, (2-nitroethene-1,1-diyl)bis(hydrazine) is obtained in a single step with high yield, as reported in the 2025 Chemical Communications paper. [1] This synthetic brevity reduces processing cost, minimizes waste streams, and enhances batch‑to‑batch reproducibility compared to compounds such as H‑FOX, which typically requires protection/deprotection strategies.

Synthetic accessibility Scale‑up Cost

Procurement‑Relevant Application Scenarios for Hydrazine, 1,1'-(Nitroethenylidene)bis- (CAS 62390-85-6)


Insensitive Munition (IM) Formulations Requiring RDX‑Class Performance

Ordnance developers seeking to replace RDX in IM‑compliant warheads can employ Hydrazine, 1,1'-(nitroethenylidene)bis- as a drop‑in secondary explosive. Its detonation velocity of 8548 m·s⁻¹ approaches that of RDX (≈8750 m·s⁻¹) while its markedly lower impact and friction sensitivity reduce the probability of accidental initiation during penetration, cook‑off, or bullet‑impact scenarios. [1]

Hybrid Rocket Propulsion with Storable Solid Hypergolic Fuel

The compound’s hypergolic ignition with WFNA and a specific impulse of 220 s make it a candidate for hybrid rocket motors that demand throttleability and safe storage. Unlike liquid hypergols such as monomethylhydrazine, the solid nature of (2-nitroethene-1,1-diyl)bis(hydrazine) eliminates toxic vapour hazards and simplifies fuel‑grain casting. [1]

High‑Temperature Operational Environments (Thermal Stability ≥160 °C)

For applications requiring sustained exposure to elevated temperatures—deep‑oil‑well perforating charges, supersonic missile skins, or space‑craft pyrotechnics—the 160 °C decomposition onset provides a wider safety margin than hydrazine hydrate or monomethylhydrazine. Procurement specifications that demand a minimum thermal stability of 150 °C are readily met. [1]

Rapid Prototyping and Low‑Cost Energetic Material Screening

The single‑step, high‑yield synthesis enables academic and industrial laboratories to produce gram‑to‑kilogram quantities quickly for formulation screening. This contrasts with multi‑step analogues such as H‑FOX, where synthesis complexity and lower yields inflate both time and cost, making (2-nitroethene-1,1-diyl)bis(hydrazine) the preferred choice for early‑stage energetic material evaluation. [1]

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